molecular formula C6H3F7O3 B12443292 (2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid

(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid

Cat. No.: B12443292
M. Wt: 256.07 g/mol
InChI Key: RVHICSLFQMDXOH-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid typically involves the introduction of fluorine atoms into the molecular structure through specialized fluorination techniques. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. For example, the reaction of a pentenoic acid derivative with a fluorinating reagent such as sulfur tetrafluoride (SF4) or a similar fluorinating agent can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize yield and purity. The use of continuous flow reactors and other modern techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is unique due to the presence of both trifluoromethoxy and multiple fluorine atoms on the pentenoic acid backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other fluorinated compounds .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHICSLFQMDXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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